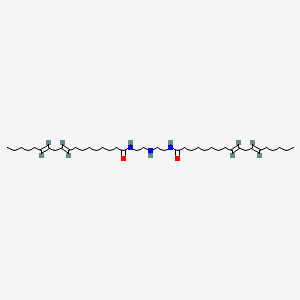
4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine
Overview
Description
4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine is a chemical compound with the CAS Number: 65735-58-2 . Its molecular weight is 185.66 . The IUPAC name for this compound is N-(4-chloro-5,6-dimethyl-2-pyrimidinyl)-N,N-dimethylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12ClN3/c1-5-6(2)10-8(12(3)4)11-7(5)9/h1-4H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 185.66 g/mol . Unfortunately, the web search results did not provide further information on its physical and chemical properties.Scientific Research Applications
Molecular Docking and Experimental Investigations
A study explored the molecular structure of a related compound, highlighting its potential as an alpha-2-imidazoline receptor agonist for treating hypertension. Through both experimental and theoretical techniques such as FT-IR, FT-Raman, NMR, and DFT, the research provided insights into the compound's molecular stability, electronic properties, and biological activity potential (S. Aayisha et al., 2019).
Synthesis of Lanthanide Containing Macrocyclic Schiff Bases
Another research focused on creating new synthons for synthesizing lanthanide-containing macrocyclic Schiff bases with potential applications in paramagnetic and fluorescent derivatives. This synthesis utilized a key chloro derivative, demonstrating a pathway for linking these complexes to macromolecules (A. Dumont et al., 2000).
Ring Transformations with Nucleophiles
Research on the reaction of heterocyclic halogeno compounds with nucleophiles revealed insights into ring transformations. Specifically, it detailed the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine, providing evidence for an addition-elimination mechanism rather than an attack by an amide ion (H. W. V. Meeteren & H. Plas, 2010).
Properties
IUPAC Name |
4-chloro-N,N,5,6-tetramethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-5-6(2)10-8(12(3)4)11-7(5)9/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVWRZBKSLQRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496190 | |
| Record name | 4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65735-58-2 | |
| Record name | 4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1626640.png)

